molecular formula C10H8BrNO B2459524 3-Bromo-2-methylquinolin-4-OL CAS No. 41999-24-0

3-Bromo-2-methylquinolin-4-OL

Cat. No. B2459524
CAS RN: 41999-24-0
M. Wt: 238.084
InChI Key: RPUCDXLAFUWPHF-UHFFFAOYSA-N
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Description

“3-Bromo-2-methylquinolin-4-OL” is a chemical compound with the CAS Number: 65673-88-3 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 3-bromo-2-methyl-4 (1H)-quinolinone .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “3-Bromo-2-methylquinolin-4-OL”, has been a subject of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methylquinolin-4-OL” can be represented by the InChI Code: 1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) .


Chemical Reactions Analysis

Quinoline derivatives, including “3-Bromo-2-methylquinolin-4-OL”, are known to exhibit various chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoline derivatives is often related to their ability to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This leads to rapid bacterial death .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using the compound only outdoors or in a well-ventilated area .

Future Directions

Quinoline derivatives, including “3-Bromo-2-methylquinolin-4-OL”, have shown substantial biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a continuous need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field is likely to focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-bromo-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCDXLAFUWPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylquinolin-4-OL

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